molecular formula C11H10N2S B2588093 6-Methylquinoline-2-carbothioamide CAS No. 938006-80-5

6-Methylquinoline-2-carbothioamide

Cat. No.: B2588093
CAS No.: 938006-80-5
M. Wt: 202.28
InChI Key: MRGBXQCDBAPQDN-UHFFFAOYSA-N
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Description

6-Methylquinoline-2-carbothioamide ( 938006-80-5) is a synthetic organic compound with the molecular formula C11H10N2S and a molecular weight of 202.28 g/mol . This chemical is a solid derivative of the quinoline scaffold, a structure of significant interest in medicinal chemistry and materials science. The compound features a carbothioamide group at the 2-position of the quinoline ring, which can serve as a key pharmacophore or chelating site in molecular design. The specific research applications and biochemical mechanisms of action for this compound are areas of ongoing scientific investigation. Researchers value this compound as a versatile building block or intermediate for the synthesis of more complex molecules, particularly in developing ligands for biological targets or creating novel heterocyclic systems. Its structure suggests potential for applications in various fields, including chemical biology and pharmaceutical research. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-methylquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-7-2-4-9-8(6-7)3-5-10(13-9)11(12)14/h2-6H,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGBXQCDBAPQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivative Chemistry

Strategies for the Construction of the 6-Methylquinoline-2-carbothioamide Scaffold

The assembly of the this compound framework involves the formation of the core quinoline (B57606) ring system followed by the introduction of the carbothioamide group at the 2-position.

Established Synthetic Pathways for Quinoline Ring Systems Relevant to this compound

Several classical name reactions provide versatile routes to the quinoline core. These methods, while foundational, often require harsh conditions, but modern adaptations have sought to improve their efficiency and environmental footprint. nih.govresearchgate.net

Skraup Synthesis: This is a well-established method for synthesizing quinolines by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction can be violent and is often conducted with a moderator like ferrous sulfate. wikipedia.org For the synthesis of 6-methylquinoline (B44275), p-toluidine (B81030) would serve as the aromatic amine precursor. The Skraup reaction is a classical method that involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. researchgate.net

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group to form a quinoline derivative. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. wikipedia.orgalfa-chemistry.com Innovations like microwave irradiation and the use of ionic liquids have modernized this method. nih.govjk-sci.com

Combes Synthesis: This method produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of a Schiff base, which is formed from the condensation of an aniline (B41778) with a β-diketone. iipseries.orgwikipedia.org The regioselectivity of the final product is influenced by the steric and electronic properties of the substituents. wikipedia.org

Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. researchgate.netwikipedia.org The initial hydrolysis of isatin is a key step in the reaction mechanism. wikipedia.org

Povarov Reaction: This reaction involves a [4+2] cycloaddition between an aromatic imine and an alkene to produce tetrahydroquinolines, which are subsequently oxidized to quinolines. iipseries.orgacs.org It is a valuable method for synthesizing substituted quinolines and can be performed as a three-component reaction. iipseries.orgscispace.com Recent developments have focused on metal-free and oxidant-free conditions. acs.orgorganic-chemistry.orgresearchgate.net

Table 1: Overview of Classical Quinoline Syntheses

Reaction Reactants Key Features Reference(s)
Skraup Synthesis Aromatic amine, glycerol, sulfuric acid, oxidizing agentOften requires harsh conditions; can be violent. wikipedia.orgpharmaguideline.comresearchgate.net
Friedländer Synthesis 2-aminobenzaldehyde/ketone, compound with α-methylene groupCatalyzed by acids or bases; amenable to modern techniques. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comnih.gov
Combes Synthesis Aniline, β-diketoneForms 2,4-disubstituted quinolines via a Schiff base intermediate. iipseries.orgwikipedia.orgyoutube.com
Pfitzinger Reaction Isatin, carbonyl compound, baseYields quinoline-4-carboxylic acids. researchgate.netwikipedia.orgacs.org
Povarov Reaction Aromatic imine, alkeneA [4+2] cycloaddition followed by oxidation; can be a multicomponent reaction. iipseries.orgacs.orgscispace.comorganic-chemistry.orgresearchgate.net

Formation of the Carbothioamide Functionality

The introduction of the carbothioamide group is a critical step in the synthesis of the target compound. This transformation can be achieved through several methods, most notably from a nitrile or an amide precursor.

The conversion of a nitrile to a thioamide can be accomplished by reacting it with a source of sulfur, such as phosphorus pentasulfide or thioacetic acid in the presence of calcium hydride. organic-chemistry.org Alternatively, the corresponding amide can be thionated using reagents like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.orgmdpi.com Lawesson's reagent is a mild and convenient thionating agent that often provides good yields under relatively gentle conditions. organic-chemistry.orgresearchgate.net The reaction proceeds through a thiaoxaphosphetane intermediate. organic-chemistry.org

The precursor amide can be synthesized from the corresponding nitrile through partial hydrolysis, often under carefully controlled acidic or basic conditions to avoid complete hydrolysis to the carboxylic acid. commonorganicchemistry.comchemistrysteps.com

Application of Microwave-Assisted Synthesis and Other Green Chemistry Approaches

In recent years, there has been a significant shift towards more environmentally friendly and efficient synthetic methods. nih.govacs.orgijpsjournal.com Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields for quinoline synthesis. researchgate.nettandfonline.com The direct energy transfer to the reacting molecules through dipole rotation and ionic conduction is the principle behind this acceleration. tandfonline.com

Green chemistry approaches also focus on the use of environmentally benign solvents such as water, ethanol (B145695), ionic liquids, and deep eutectic solvents. ijpsjournal.comtandfonline.com The development of reusable and eco-friendly catalysts is another key area of research aimed at making quinoline synthesis more sustainable. acs.orgijpsjournal.com For instance, formic acid has been explored as a green catalyst for quinoline synthesis. ijpsjournal.com

Derivatization and Functionalization Strategies of this compound and Related Analogues

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives, particularly those containing additional heterocyclic rings.

Synthesis of Thiosemicarbazide (B42300) and Hydrazone Derivatives

Thiosemicarbazides are valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.netirjmets.com They are typically prepared by the reaction of a carbohydrazide (B1668358) with an isothiocyanate. researchgate.netnih.gov In the context of this compound, the corresponding carbohydrazide, 6-methylquinoline-2-carbohydrazide, would be the starting material. This hydrazide can be reacted with various alkyl or aryl isothiocyanates to yield a library of N-substituted thiosemicarbazide derivatives. nih.govtandfonline.com

Hydrazone derivatives can also be synthesized, often through the condensation of a hydrazide with an aldehyde or ketone. neliti.com These derivatives are also important precursors for further cyclization reactions.

Table 2: Synthesis of Thiosemicarbazide and Hydrazone Derivatives

Derivative Type Starting Material Reagent(s) Key Features Reference(s)
Thiosemicarbazide CarbohydrazideIsothiocyanateForms N-substituted thiosemicarbazides. researchgate.netnih.govtandfonline.com
Hydrazone HydrazideAldehyde or KetoneCondensation reaction to form a C=N bond. neliti.com

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Pyrazoles, Triazoles, Thiadiazoles, Thiazolidinones)

The thiosemicarbazide derivatives of 6-methylquinoline are excellent precursors for the construction of various five-membered heterocyclic rings through intramolecular cyclization reactions. These reactions often proceed with high efficiency and provide access to a diverse range of fused heterocyclic systems.

Triazoles: Cyclization of quinoline thiosemicarbazides in the presence of a base, such as sodium hydroxide, can lead to the formation of 1,2,4-triazole-3-thiones. tandfonline.com

Thiadiazoles: Treatment of thiosemicarbazides with phosphorus oxychloride is a common method for the synthesis of 1,3,4-thiadiazoles. tandfonline.com

Thiazolidinones: Reaction of thiosemicarbazides with α-haloacetic acids or their esters, such as ethyl bromoacetate (B1195939) or α-bromopropionic acid, yields thiazolidinone derivatives. tandfonline.com

The reactivity of the thiosemicarbazide moiety allows for a variety of cyclization pathways depending on the chosen reagent and reaction conditions, making it a powerful tool for generating molecular diversity. researchgate.net

Regioselective Functionalization Studies

The functionalization of the quinoline core is a critical area of study, aiming to introduce new chemical moieties at specific positions to modulate the molecule's properties. In the context of this compound, regioselectivity is dictated by the inherent electronic properties of the quinoline ring system, further influenced by the existing methyl and carbothioamide substituents.

Transition metal-catalyzed C-H activation is a primary strategy for the regioselective functionalization of quinolines and their N-oxide derivatives. nih.gov These reactions, often employing metals like palladium, rhodium, or copper, allow for the direct introduction of functional groups at positions that are typically unreactive. mdpi.com The primary sites for electrophilic attack on the quinoline ring are generally C5 and C8, while nucleophilic attack favors C2 and C4. The presence of the electron-donating methyl group at the C6 position in the benzene (B151609) portion of the ring system would typically activate the ring towards electrophilic substitution, potentially directing functionalization to the C5 and C7 positions.

Conversely, the carbothioamide group at the C2 position significantly influences the reactivity of the pyridine (B92270) half of the molecule. Research on the functionalization of quinoline N-oxides has provided insights into the reactivity of substituted quinolines. For instance, in copper-catalyzed carbamoylation reactions, substrates such as 6-methylquinoline N-oxide have been shown to be unreactive under certain conditions. mdpi.com This suggests that the electronic or steric properties of the methyl group can hinder specific transformations.

A common approach to functionalizing the 2-position of quinolines involves the use of quinoline N-oxides. A notable method involves the deoxygenative C-H functionalization of quinoline N-oxides with thiourea, activated by triflic anhydride, to regioselectively synthesize quinoline-2-thiones (the tautomeric form of 2-mercaptoquinolines). organic-chemistry.org This highlights a pathway where the N-oxide directs functionalization to the C2 position, which is then converted to the thione. Such a strategy could be adapted for derivatives of 6-methylquinoline.

Table 1: Regioselective Functionalization Approaches for the Quinoline Scaffold

Reaction Type Catalyst/Reagent Target Position Remarks
C-H Arylation Palladium (e.g., Pd(OAc)₂) C2 Often proceeds via an inner-sphere concerted metalation-deprotonation (CMD) pathway on the N-oxide. mdpi.com
C-H Carbamoylation Copper (e.g., CuBr) / TBHP C2 Involves a radical mechanism; reactivity can be sensitive to substituents on the quinoline ring. mdpi.com
Deoxygenative Thionation Triflic Anhydride / Thiourea C2 A metal-free method for converting quinoline N-oxides to quinoline-2-thiones. organic-chemistry.org

Mechanistic Investigations of Reaction Pathways for Quinoline and Carbothioamide Formation

The synthesis of this compound involves two key mechanistic considerations: the formation of the substituted quinoline skeleton and the introduction of the carbothioamide functional group.

The formation of the 6-methylquinoline core can be achieved through several classic named reactions, each with a distinct mechanistic pathway. iipseries.org The choice of reaction often depends on the availability of starting materials.

Combes Synthesis : This reaction involves the condensation of an aniline with a β-diketone under acidic conditions. iipseries.org For 6-methylquinoline, the process would start with p-toluidine (4-methylaniline). The mechanism commences with the formation of an enamine from the aniline and one of the ketone groups of the β-diketone. researchgate.net This is followed by acid-catalyzed intramolecular electrophilic aromatic substitution, where the enamine attacks the aromatic ring, leading to cyclization. A subsequent dehydration step yields the final quinoline product. Kinetic studies have shown this cyclization to be the rate-determining step. researchgate.net

Friedländer Annulation : This pathway involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org To form a 2-substituted quinoline like the precursor to our target molecule, one could react 2-amino-5-methylbenzaldehyde (B1611670) with a compound like pyruvonitrile (B1329346) (to introduce the nitrile for later conversion to a carbothioamide). The mechanism is an aldol-type condensation followed by cyclization and dehydration (a cyclocondensation) to form the quinoline ring system. iipseries.org

Skraup Synthesis : A vigorous reaction that produces quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent. iipseries.org Using p-toluidine would yield 6-methylquinoline. The mechanism is complex, involving the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to the acrolein. Acid-catalyzed cyclization and subsequent oxidation produce the quinoline ring. iipseries.org

The formation of the 2-carbothioamide group is typically achieved from a 2-cyanoquinoline precursor (6-methyl-2-cyanoquinoline). The cyano group can be introduced directly during the quinoline synthesis (e.g., using the Friedländer method) or by subsequent functionalization of a pre-formed 6-methylquinoline. The conversion of the nitrile to a thioamide is a well-established transformation. The most common method involves the reaction of the nitrile with a source of hydrogen sulfide (B99878) (H₂S), often in the presence of a basic catalyst like pyridine or triethylamine.

The mechanism for thioamide formation proceeds as follows:

Nucleophilic Attack : The hydrosulfide (B80085) anion (HS⁻), or H₂S itself, acts as a nucleophile, attacking the electrophilic carbon of the nitrile group.

Proton Transfer : The resulting intermediate undergoes proton transfer to form a thioimidic acid tautomer.

Tautomerization : The thioimidic acid then tautomerizes to the more stable thioamide form.

This process effectively converts the C≡N triple bond of the nitrile into the C=S double bond and NH₂ group of the primary carbothioamide.

Table 2: Mechanistic Overview of Key Formation Reactions

Reaction Name Key Reactants for 6-Methylquinoline Core Mechanistic Steps Product of Step
Combes Synthesis p-Toluidine + β-Diketone 1. Enamine formation2. Intramolecular Electrophilic Cyclization3. Dehydration 2,4-Disubstituted-6-methylquinoline
Friedländer Annulation 2-Amino-5-methylbenzaldehyde + α-Methylene Ketone/Nitrile 1. Aldol-type condensation2. Intramolecular Cyclization/Dehydration 2-Substituted-6-methylquinoline

| Thioamide Formation | 6-Methyl-2-cyanoquinoline + H₂S Source | 1. Nucleophilic attack on nitrile carbon2. Tautomerization | this compound |

Advanced Spectroscopic Characterization and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis (¹H NMR, ¹³C NMR)

NMR spectroscopy would be essential for elucidating the precise structure of 6-Methylquinoline-2-carbothioamide.

¹H NMR: A proton NMR spectrum would confirm the positions of protons on the quinoline (B57606) ring and the methyl group. The chemical shifts would be influenced by the electron-withdrawing nature of the carbothioamide group. Protons on the heterocyclic ring (positions 3, 4) and the carbocyclic ring (positions 5, 7, 8) would show distinct signals. The methyl group protons (-CH₃) would likely appear as a singlet in the upfield region, while the thioamide protons (-NH₂) would present as a broad singlet, the chemical shift of which could be solvent-dependent.

¹³C NMR: A carbon-13 NMR spectrum would identify all 11 unique carbon atoms in the molecule. The most downfield signal would correspond to the thiocarbonyl carbon (C=S) of the carbothioamide group, a key identifier. The chemical shifts of the quinoline ring carbons would also be perturbed, particularly C2, C3, and C8a, due to the substituent effect.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation. nih.gov

FTIR: The FTIR spectrum would show characteristic absorption bands confirming the presence of the thioamide group. Key expected vibrations include N-H stretching of the primary thioamide (typically two bands in the 3400-3100 cm⁻¹ region), C=S stretching (a complex vibration, often found between 1400-600 cm⁻¹), and various C-N stretching and N-H bending modes. Aromatic C-H and C=C stretching vibrations from the quinoline ring would also be prominent.

Raman: Raman spectroscopy would provide complementary information. The C=S bond, being highly polarizable, would be expected to show a strong signal. Aromatic ring vibrations would also be clearly visible. irphouse.com

Mass Spectrometry (MS/ESI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and probing the structure of a compound. chemrxiv.org For this compound (formula C₁₁H₁₀N₂S), the expected monoisotopic mass is approximately 202.06 Da. cymitquimica.comguidechem.com

ESI-MS: Electrospray ionization mass spectrometry (ESI-MS) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 203.07. nih.gov This technique is soft, often leaving the parent molecule intact, which is ideal for confirming molecular weight. Analysis of the fragmentation pattern from tandem MS (MS/MS) experiments could reveal the loss of moieties such as ·SH, NH₃, or HCN, providing further structural confirmation.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals could be grown, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the thioamide's N-H groups and the sulfur atom. This would confirm the planarity of the quinoline system and the orientation of the carbothioamide group relative to the ring.

UV-Vis Spectroscopy for Electronic Structure and Photoluminescence Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule and provides insight into its conjugated system. researchgate.net

UV-Vis Absorption: The spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be expected to show multiple absorption bands. These would correspond to π-π* transitions within the extended aromatic system of the quinoline ring, likely shifted to longer wavelengths (a bathochromic shift) compared to 6-methylquinoline (B44275) due to the conjugation with the carbothioamide group. Transitions involving the non-bonding electrons on the sulfur and nitrogen atoms (n-π*) might also be observable. nih.gov

Photoluminescence: Many quinoline derivatives are known to be fluorescent. researchgate.net An investigation into the photoluminescence properties would involve exciting the molecule at a wavelength corresponding to an absorption maximum and measuring the resulting emission spectrum. The efficiency (quantum yield) and the wavelength of the emitted light would be key characteristics, dependent on the molecular structure and its environment.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Descriptors

No specific Density Functional Theory (DFT) studies for 6-Methylquinoline-2-carbothioamide were found. DFT is a computational method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.netresearchgate.net Such a study would typically involve optimizing the molecular geometry and calculating various electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Specific Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound, is not available in the existing literature. FMO theory is crucial for understanding a molecule's reactivity, with the HOMO energy relating to its nucleophilicity and the LUMO energy to its electrophilicity. pku.edu.cnwikipedia.orgresearchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. wolfram.comresearchgate.netresearchgate.net This analysis is valuable for predicting how the molecule will interact with other molecules and biological targets.

Non-Linear Optical (NLO) Properties

There are no specific reports on the Non-Linear Optical (NLO) properties of this compound. The study of NLO properties involves calculating parameters like polarizability and hyperpolarizability to assess a material's potential for applications in photonics and optical devices. nih.govrsc.org Research in this area is common for various quinoline (B57606) derivatives due to their potential in developing new optical materials.

Molecular Docking Simulations for Ligand-Target Binding Interactions

While molecular docking is a common technique to predict the binding affinity and interaction patterns of ligands with protein targets, no such studies have been published specifically for this compound. mdpi.comnih.govnih.gov Docking simulations for related quinoline compounds have been performed to explore their potential as inhibitors for various enzymes. researchgate.net

Molecular Dynamics Simulations for Complex Stability and Dynamic Behavior

There is no available research on molecular dynamics (MD) simulations for this compound. MD simulations are used to study the stability of a ligand-protein complex over time, providing insights into its dynamic behavior and confirming the stability of interactions observed in molecular docking. mdpi.comresearchgate.netmdpi.com

In silico ADME Prediction Studies

Specific in silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction studies for this compound are not documented. These computational methods are used to evaluate the drug-likeness and pharmacokinetic properties of a compound, such as its potential for intestinal absorption or ability to cross the blood-brain barrier. nih.govnih.govresearchgate.net

Molecular Mechanisms and Structure Activity Relationship Sar Research in Biological Systems

Investigation of Molecular Target Interactions and Mechanistic Pathways

The biological activity of 6-methylquinoline-2-carbothioamide and its derivatives stems from their interactions with various molecular targets, leading to the modulation of critical cellular pathways. Research has focused on understanding these interactions at a molecular level, particularly concerning enzyme inhibition, nucleic acid binding, and protein interaction modulation.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their inhibitory effects on a wide range of enzymes implicated in various diseases.

Cholinesterases (AChE and BChE): The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Novel 6- and 8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine-1-carbothioamide derivatives have been synthesized and shown to be promising inhibitors of both AChE and BChE. In one study, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide was identified as a potent dual inhibitor, with IC50 values of 9.68 µM for AChE and 11.59 µM for BChE. Molecular docking studies suggest that these compounds bind deep within the active site of BChE, forming various non-covalent interactions. The length of the methylene (B1212753) side chain and the substitution pattern on the phenyl ring have been shown to be crucial for inhibitory potency. For instance, derivatives with a 2-methylene linker between the quinoline (B57606) and morpholine (B109124) moieties generally exhibit better AChE inhibition than those with longer linkers.

c-Met Kinase: While direct inhibition of c-Met kinase by this compound itself is not extensively documented in the provided results, the broader class of quinoline derivatives has been explored as c-Met kinase inhibitors for cancer therapy.

Urease: Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Carbothioamide derivatives have shown significant urease inhibitory activity. For example, certain N-aryl-3,4-dihydroisoquinoline carbothioamide analogues demonstrated potent inhibition. Molecular docking studies of 2-(hetero(aryl)methylene)hydrazine-1-carbothioamides revealed that these compounds bind to the metal ions in the urease active site and form ionic interactions with surrounding amino acid residues.

Xanthine Oxidase (XO): Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic target for gout. Flavonoids and other phenolic compounds have been studied for their XO inhibitory potential. While direct studies on this compound are not specified, the general principle of inhibiting this enzyme to reduce uric acid production is well-established.

Topoisomerase: Topoisomerases are essential enzymes involved in DNA replication and are validated targets for anticancer drugs. Quinoline-based compounds are known to inhibit these enzymes.

Tubulin Polymerization: Microtubules, formed by the polymerization of tubulin, are critical for cell division, making them a target for anticancer agents. Novel quinoline sulfonamide derivatives have been identified as tubulin polymerization inhibitors. For instance, N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide demonstrated strong inhibition of tubulin assembly with an IC50 of 6.74 μM. Pyrrole-based carboxamides have also been shown to inhibit tubulin polymerization by binding to the colchicine-binding site.

DHODH Kinase (Dihydroorotate Dehydrogenase): The inhibition of human dihydroorotate (B8406146) dehydrogenase is a mechanism of anticancer activity for some quinoline and quinolone carboxamide derivatives.

DNA Gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication and a target for antibacterial agents. Arylated quinoline carboxylic acids have been identified as inhibitors of Mycobacterium tuberculosis DNA gyrase. Specifically, a derivative with a C-2 2-(phenanthren-3-yl)/C-6 isopropyl substitution showed significant inhibitory activity at a 1 μM concentration. Docking studies have helped to visualize the binding of these inhibitors to the enzyme's active site.

Lanosterol (B1674476) 14α-demethylase (CYP51): This enzyme is crucial for sterol biosynthesis in fungi and is a primary target for antifungal drugs. Dual inhibitors targeting both fungal lanosterol 14α-demethylase and histone deacetylase have been designed to combat drug-resistant candidiasis.

DNA/RNA Binding and Intercalation Mechanisms

The planar structure of the quinoline ring allows for intercalation into the DNA double helix, a mechanism that can contribute to cytotoxic effects. Quin

Antiproliferative Activity Research in Cellular Models

No published research data was found specifically for the antiproliferative activity of this compound.

Data Tables

Due to the absence of specific research on this compound, no data tables of its antiproliferative activity against cancer cell lines can be generated.

Detailed Research Findings

There are no detailed research findings to report for this compound.

Coordination Chemistry and Applications in Materials Science

Ligand Design Principles for Metal Complexation Involving 6-Methylquinoline-2-carbothioamide

The design of ligands for specific metal complexation is a cornerstone of coordination chemistry, and this compound incorporates key structural features that make it an effective chelating agent. Quinoline (B57606) and its derivatives are widely utilized for designing probes and other coordination complexes due to their potent chelating ability and unique photophysical properties. nih.gov The primary design principles for this compound as a ligand revolve around its donor atoms, the chelate effect, and the influence of its substituent.

The molecule contains two primary donor atoms: the nitrogen atom of the quinoline ring and the sulfur atom of the carbothioamide group. This arrangement allows it to act as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal ion. Thiourea derivatives, including the carbothioamide group, are well-established as functional ligands in coordination chemistry, capable of coordinating to metals through both oxygen and sulfur atoms, although sulfur is the more common donor in this class of compounds. researchgate.net

The stability of the resulting metal complexes is significantly enhanced by the chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands. The pre-organization of the donor atoms in the this compound structure facilitates this chelation. Furthermore, the Hard and Soft Acids and Bases (HSAB) theory provides insight into its binding preferences. The soft sulfur donor atom typically shows a high affinity for soft metal ions like Cu(II), Cd(II), and Hg(II), while the borderline nitrogen atom can coordinate effectively with a wider range of transition metals. nih.govorientjchem.org The methyl group at the 6-position of the quinoline ring can also subtly influence the electronic properties of the ligand through its electron-donating inductive effect, potentially enhancing the basicity of the quinoline nitrogen and affecting the stability and reactivity of the resulting complexes.

Synthesis and Characterization of Coordination Complexes

The synthesis of coordination complexes with ligands similar to this compound is typically achieved through direct reaction of the ligand with a metal salt in a suitable solvent. researchgate.netmdpi.com

The general synthetic procedure involves dissolving the ligand and a metal salt, such as a chloride or acetate, in a solvent like methanol (B129727) or ethanol (B145695). researchgate.netnih.gov The mixture is then stirred, often with gentle heating or reflux, to facilitate the complexation reaction. mdpi.com The resulting solid metal complex can then be isolated by filtration, washed, and dried. mdpi.com The characterization of these newly synthesized complexes is crucial to confirm their structure and properties, employing a variety of analytical techniques. researchgate.netorientjchem.org

Table 1: Common Techniques for Characterization of Metal Complexes

TechniquePurposeInformation Obtained
Elemental Analysis To determine the empirical formula of the complex.Percentage composition of C, H, N, S, and the metal. researchgate.netmdpi.com
FT-IR Spectroscopy To identify functional groups and confirm coordination.Shifts in vibrational frequencies of C=S and quinoline C=N bonds upon binding to the metal. researchgate.netorientjchem.org
NMR Spectroscopy To elucidate the structure of diamagnetic complexes in solution.Chemical shift changes in protons near the coordination sites. nih.govresearchgate.net
UV-Vis Spectroscopy To study the electronic transitions within the complex.Information on π→π, n→π, and d-d transitions, providing insights into the coordination geometry. orientjchem.orgbendola.com
Mass Spectrometry To determine the molecular weight of the complex.Confirms the formation of the desired metal-ligand species. researchgate.netnih.gov
X-ray Crystallography To determine the precise three-dimensional structure.Provides definitive data on bond lengths, bond angles, and coordination geometry. researchgate.net

Denticity and Hapticity Considerations in Metal-Ligand Binding

Denticity refers to the number of donor atoms that a single ligand uses to bind to a central metal atom. youtube.com this compound is typically expected to function as a bidentate ligand. It forms two dative covalent bonds with a central metal ion through the quinoline nitrogen and the thioamide sulfur atom (N,S-chelation). mdpi.com This bidentate coordination is common for thiosemicarbazone and carbothioamide derivatives of quinoline, leading to the formation of stable chelate rings. mdpi.com

The coordination mode can sometimes be influenced by the nature of the metal ion, the reaction conditions, or the presence of other substituents on the ligand. For instance, in some quinoline-based thiosemicarbazones, the coordination can involve the oxygen of the quinolin-2-one form, leading to tridentate ONS chelation. mdpi.com However, for 2-carbothioamide derivatives, bidentate NS chelation is more commonly observed. The stability of these complexes is often attributed to the formation of five- or six-membered chelate rings, which minimizes ring strain.

Hapticity, denoted by the Greek letter eta (η), describes the coordination of a ligand to a metal center via a set of contiguous atoms. youtube.com This is most common for ligands with extended π-systems like cyclopentadienyl, benzene (B151609), or other polycyclic aromatic hydrocarbons. youtube.comnih.gov While the quinoline ring in this compound has a π-system, its primary mode of coordination is through the specific nitrogen and sulfur donor atoms (a σ-donor interaction). Therefore, denticity is the critical concept for describing its binding, whereas hapticity is not typically invoked for this type of ligand.

Spectroscopic and Structural Analysis of Metal Complexes

Spectroscopic methods are indispensable for elucidating the structure of metal complexes involving this compound.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic stretching vibrations for the C=S and the quinoline C=N groups. Upon complexation, a shift in the C=S band to a lower frequency is typically observed, indicating the involvement of the sulfur atom in coordination. mdpi.com Similarly, changes in the vibrations associated with the quinoline ring, particularly the C=N stretching, confirm the coordination of the ring nitrogen. orientjchem.org The appearance of new bands at lower frequencies can be assigned to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. orientjchem.org

Table 2: Representative IR Spectral Data for Metal Complexation

Functional GroupFree Ligand (cm⁻¹)Complex (cm⁻¹)Interpretation
ν(C=S) ~1155 researchgate.netDecreases by ~20-50Weakening of the C=S double bond upon coordination of sulfur to the metal. mdpi.com
ν(C=N) ~1611-1672 orientjchem.orgShift to lower or higher frequencyChange in electron density of the quinoline ring upon nitrogen coordination. orientjchem.org
ν(M-N) N/A~630-690 orientjchem.orgFormation of a new bond between the metal and the quinoline nitrogen. orientjchem.org
ν(M-S) N/ALower frequency regionFormation of a new bond between the metal and the thioamide sulfur.

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of these complexes provide valuable information about their electronic structure and geometry. The spectra typically display intense bands in the ultraviolet region, which are assigned to π → π* and n → π* transitions within the ligand. bendola.com Upon complexation, these bands may shift (either bathochromically or hypsochromically) due to the perturbation of the ligand's electronic system by the metal ion. In the visible region, complexes of transition metals like Co(II), Ni(II), and Cu(II) often exhibit weaker d-d transition bands. nih.gov The position and intensity of these bands are indicative of the coordination geometry around the metal ion (e.g., tetrahedral, square planar, or octahedral). nih.gov

Research into Applications in Advanced Materials

The unique coordination and photophysical properties of quinoline derivatives and their metal complexes make them attractive candidates for various applications in materials science.

Development of Sensors (e.g., Chemo-sensors for Ions)

Quinoline-based compounds have been extensively investigated as chemosensors for detecting various ions due to their strong chelating capabilities and responsive photophysical properties. nih.gov The interaction of a ligand like this compound with a specific metal ion can induce a significant change in its absorption (colorimetric sensing) or emission (fluorometric sensing) spectrum, allowing for visual or instrumental detection. nih.govnih.gov

Research has shown that quinoline-based thiosemicarbazones can act as effective colorimetric chemosensors for anions like fluoride (B91410) (F⁻) and cyanide (CN⁻). nih.govresearchgate.net The sensing mechanism often involves hydrogen bonding interactions or deprotonation of the N-H group of the thioamide moiety upon binding with the anion, which alters the electronic properties of the molecule and causes a visible color change. nih.gov

Furthermore, related quinoline derivatives have demonstrated high selectivity and sensitivity for toxic heavy metal ions such as mercury (Hg²⁺) and cadmium (Cd²⁺). nih.gov The coordination of the metal ion to the nitrogen and sulfur donor atoms can lead to fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor), providing a clear signal for detection. nih.gov The detection limits for such sensors can reach very low concentrations, making them suitable for environmental monitoring. nih.gov

Optoelectronic Applications (e.g., Organic Light-Emitting Diodes - OLEDs)

The luminescent properties of metal complexes are central to their application in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). Quinoline derivatives are known for their fluorescence and phosphorescence, and coordination to a metal ion can significantly modulate these properties. nih.gov Metal complexation can enhance emission intensity, tune the emission color, and improve the stability of the material.

While direct research on this compound in OLEDs was not found, the principles are well-established for related metal-quinoline complexes. The formation of rigid metal-ligand structures can reduce non-radiative decay pathways, leading to higher quantum yields of luminescence. The choice of the central metal ion (e.g., Zn(II), Cd(II), or transition metals) and the ligand design allows for fine-tuning of the emission wavelength across the visible spectrum. These properties are highly desirable for developing new emitter materials for OLED displays and lighting.

Catalysis and Other Industrial Research Applications

A thorough review of scientific literature and industrial research databases reveals a notable absence of documented applications for this compound in the fields of catalysis and other industrial processes. While the broader class of quinoline derivatives has been investigated for various catalytic activities, specific research detailing the use of this compound as a catalyst or as a component in industrial research applications is not presently available.

The potential for a molecule to act as a catalyst often stems from its electronic properties, ability to form stable intermediates, and its capacity to coordinate with metal centers. Thioamide groups, such as the one present in this compound, are known to be effective ligands in coordination chemistry, which is a fundamental aspect of many catalytic cycles. The presence of the quinoline ring system also offers a scaffold that can be electronically tuned. However, despite these promising structural motifs, dedicated studies to explore and validate the catalytic potential of this compound have not been reported.

Similarly, in the realm of industrial research, which encompasses a wide array of applications from polymer science to electronics, there is no current data to suggest the utilization of this specific compound. The development of new materials and industrial processes often relies on extensive research and pilot studies to identify compounds with desirable properties. As of now, this compound has not been highlighted in published research for any specific industrial application.

It is important to note that the absence of evidence does not definitively preclude future applications. The exploration of novel compounds for catalytic and industrial purposes is an ongoing endeavor in chemical research. Future investigations may yet uncover roles for this compound in these areas.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methylquinoline-2-carbothioamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling 6-methylquinoline-2-carboxylic acid derivatives with thioamide precursors. For example, amidation of 2-methylquinoline-6-carboxylic acid (CAS 635-80-3) using thionation reagents like Lawesson’s reagent or P₄S₁₀ under inert conditions can yield the carbothioamide . Optimization strategies include adjusting reaction temperature (e.g., 70–75°C for 12 hours to improve yield ), solvent selection (e.g., DMF or THF), and catalyst use (e.g., K₂CO₃ for nucleophilic substitutions ). Monitoring reaction progress via TLC or HPLC is critical.

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl at C6 and thioamide at C2) .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular packing and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in this compound derivatives?

  • Methodological Answer : Standard assays include:

  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against bacterial/fungal strains .
  • Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., HeLa or MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases relevant to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be systematically explored for this compound analogs?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing/donating groups (e.g., fluoro, methoxy) at C4/C8 positions to modulate electronic effects .
  • Bioisosteric replacement : Replace the thioamide with carboxamide or sulfonamide groups to assess pharmacophore flexibility .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict electronic properties, while molecular docking (AutoDock Vina) identifies binding interactions with targets like Plasmodium falciparum enzymes .

Q. What strategies resolve contradictions in reported biological activity data for quinoline-carbothioamides?

  • Methodological Answer :

  • Cross-validation : Replicate assays in multiple cell lines (e.g., compare IC₅₀ values in HepG2 vs. A549 cells) .
  • Standardize protocols : Control variables like serum concentration, incubation time, and solvent (DMSO vs. PBS) .
  • Meta-analysis : Use tools like RevMan to statistically synthesize data from independent studies, identifying outliers or confounding factors .

Q. How can computational methods improve the design of this compound derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME estimate solubility, bioavailability, and CYP450 interactions .
  • QSAR modeling : Build regression models correlating substituent descriptors (e.g., logP, polar surface area) with activity .
  • Molecular dynamics simulations : GROMACS evaluates ligand-protein binding stability under physiological conditions .

Q. What analytical techniques are optimal for detecting degradation products or impurities in this compound under varying storage conditions?

  • Methodological Answer :

  • HPLC-DAD/MS : Quantify degradation products (e.g., oxidation at the thioamide group) .
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions .
  • Stability-indicating assays : Validate methods per ICH Q2(R1) to ensure specificity and accuracy .

Q. How can crystallographic disorder or twinning in this compound crystals be addressed during refinement?

  • Methodological Answer :

  • SHELXL refinement : Use PART and TWIN commands to model disordered regions and twin laws .
  • Dynamic masking : Olex2 software excludes poorly diffracting regions during integration .
  • Low-temperature data collection : Reduce thermal motion effects (e.g., 100 K with liquid nitrogen) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.